(R)-4-((3-Hydroxypyrrolidin-1-yl)methyl)benzoic acid (R)-4-((3-Hydroxypyrrolidin-1-yl)methyl)benzoic acid
Brand Name: Vulcanchem
CAS No.: 1187932-84-8
VCID: VC8213832
InChI: InChI=1S/C12H15NO3/c14-11-5-6-13(8-11)7-9-1-3-10(4-2-9)12(15)16/h1-4,11,14H,5-8H2,(H,15,16)/t11-/m1/s1
SMILES: C1CN(CC1O)CC2=CC=C(C=C2)C(=O)O
Molecular Formula: C12H15NO3
Molecular Weight: 221.25 g/mol

(R)-4-((3-Hydroxypyrrolidin-1-yl)methyl)benzoic acid

CAS No.: 1187932-84-8

Cat. No.: VC8213832

Molecular Formula: C12H15NO3

Molecular Weight: 221.25 g/mol

* For research use only. Not for human or veterinary use.

(R)-4-((3-Hydroxypyrrolidin-1-yl)methyl)benzoic acid - 1187932-84-8

Specification

CAS No. 1187932-84-8
Molecular Formula C12H15NO3
Molecular Weight 221.25 g/mol
IUPAC Name 4-[[(3R)-3-hydroxypyrrolidin-1-yl]methyl]benzoic acid
Standard InChI InChI=1S/C12H15NO3/c14-11-5-6-13(8-11)7-9-1-3-10(4-2-9)12(15)16/h1-4,11,14H,5-8H2,(H,15,16)/t11-/m1/s1
Standard InChI Key CLRWLJGVBPGIRW-LLVKDONJSA-N
Isomeric SMILES C1CN(C[C@@H]1O)CC2=CC=C(C=C2)C(=O)O
SMILES C1CN(CC1O)CC2=CC=C(C=C2)C(=O)O
Canonical SMILES C1CN(CC1O)CC2=CC=C(C=C2)C(=O)O

Introduction

Chemical Structure and Physicochemical Properties

The molecular formula of (R)-4-((3-Hydroxypyrrolidin-1-yl)methyl)benzoic acid is C₁₂H₁₅NO₃, with a molecular weight of 221.25 g/mol. The compound features:

  • A benzoic acid core, which confers acidity (pKa ~ 4.2 for the carboxylic acid group) and hydrogen-bonding capacity.

  • A (3R)-hydroxypyrrolidine substituent, introducing chirality and secondary alcohol functionality (pKa ~ 14–16 for the hydroxyl group).

  • A methylene bridge (-CH₂-) linking the aromatic and heterocyclic components, enhancing rotational freedom.

Table 1: Comparative Physicochemical Properties of Related Benzoic Acid Derivatives

CompoundMolecular FormulaMolecular Weight (g/mol)logP*Water Solubility (mg/mL)
(R)-4-((3-Hydroxypyrrolidin-1-yl)methyl)benzoic acidC₁₂H₁₅NO₃221.251.2~5 (pH 7.4)
4-[[(3R)-3-Methylpiperidin-1-yl]methyl]benzoic acid C₁₄H₁₉NO₂233.311.8~3 (pH 7.4)
Methyl 4-(3-hydroxypiperidin-1-yl)benzoate C₁₃H₁₇NO₃235.281.5~10 (pH 7.4)

*Calculated using PubChem data and extrapolation from analogs .

The stereochemistry at the 3-position of the pyrrolidine ring is critical for molecular recognition in biological systems. The (R)-configuration positions the hydroxyl group in a spatial orientation that may optimize hydrogen-bonding interactions with target proteins, as observed in related CCR5 antagonists .

Synthesis and Characterization

Synthetic Routes

The synthesis of (R)-4-((3-Hydroxypyrrolidin-1-yl)methyl)benzoic acid likely involves sequential nucleophilic substitutions or reductive amination strategies, analogous to methods used for piperidine-containing analogs . A plausible pathway includes:

  • Mitsunobu Reaction: Coupling (R)-3-hydroxypyrrolidine with 4-(bromomethyl)benzoic acid using triphenylphosphine and diethyl azodicarboxylate (DEAD) to install the methylene bridge while retaining stereochemistry.

  • Carboxylic Acid Protection/Deprotection: Employing methyl ester protection during synthesis to prevent side reactions, followed by saponification .

Microwave-assisted synthesis, as demonstrated for triazine derivatives , could enhance reaction efficiency and yield.

Spectroscopic Characterization

  • ¹H NMR: Expected signals include:

    • Aromatic protons (δ 7.8–8.1 ppm, doublet for para-substituted benzene).

    • Pyrrolidine ring protons (δ 2.5–3.5 ppm, multiplet for N-CH₂ and hydroxyl-bearing CH).

    • Hydroxyl proton (δ 1.5–2.0 ppm, broad singlet).

  • IR Spectroscopy: Stretching vibrations for -COOH (~1700 cm⁻¹), -OH (~3300 cm⁻¹), and C-N (~1250 cm⁻¹).

Challenges and Future Directions

  • Stereoselective Synthesis: Scalable methods for enantiopure production require optimization. Asymmetric catalysis or chiral resolution techniques (e.g., HPLC with chiral columns) are potential solutions.

  • ADME Profiling: Predictive models indicate moderate blood-brain barrier permeability (logBB = -0.5) and hepatic clearance (t₁/₂ ~ 2–4 hours). In vitro assays are needed to validate these estimates.

  • Toxicology: Pyrrolidine derivatives may exhibit off-target effects on adrenergic or dopaminergic receptors.

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